Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 1,6-diazaspiro[33]heptane-1-carboxylate is a chemical compound with the molecular formula C10H18N2O2 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 1,6-diazaspiro[3.3]heptane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the carboxylate group.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Another similar compound with variations in the ring structure and functional groups.
Uniqueness
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is unique due to its specific ring structure and the position of the tert-butyl and carboxylate groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10/h11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTBVNSJVPWOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718595 |
Source
|
Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-95-5 |
Source
|
Record name | 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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